molecular formula C27H20N2O6 B11388841 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388841
M. Wt: 468.5 g/mol
InChI Key: YESVHFSBHVHBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique structure combining benzofuran, chromene, and carbamoyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane and DMSO. This reaction yields (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzofuran and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H20N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H20N2O6/c1-15-7-12-22-19(13-15)20(30)14-23(34-22)26(31)29-24-18-5-3-4-6-21(18)35-25(24)27(32)28-16-8-10-17(33-2)11-9-16/h3-14H,1-2H3,(H,28,32)(H,29,31)

InChI Key

YESVHFSBHVHBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.